Bbpp-Ru
Description
Historical Context and Significance of Ruthenium Coordination Compounds in Catalysis and Photochemistry
The study of ruthenium polypyridyl complexes traces back several decades, with foundational work laying the groundwork for understanding their unique properties. nih.gov These complexes, particularly those with polypyridine ligands, have been extensively investigated for their photochemical behavior, redox properties, and luminescence. researchgate.netuark.edu The stability, visible light absorption, and relatively long-lived excited states of Ru(II) polypyridyl complexes have driven their application in areas such as dye-sensitized solar cells, photoredox catalysis, and light-driven water oxidation. acs.orgcinz.nz The development of ruthenium-based homogeneous water oxidation catalysts, such as the "blue dimer," marked a significant milestone in the field. nih.gov The continued exploration of ruthenium coordination chemistry has expanded into various emerging fields, including analytical chemistry, biomimetic chemistry, and the development of functional nanomaterials. mdpi.com
Evolution and Design Principles of Bis(pyridyl)pyrazolate (bpp) Ligands in Ruthenium Systems
The bis(pyridyl)pyrazolate (bpp) ligand family is characterized by its versatile coordination capabilities, typically acting as a tridentate N-donor ligand. mdpi.com The design principles behind bpp ligands focus on incorporating pyridyl groups linked to a central pyrazolate core. This structure allows for coordination to metal centers through nitrogen atoms from both the pyridyl and pyrazolate moieties. mdpi.com Modifications to the bpp ligand, such as substitutions on the pyridine (B92270) or pyrazole (B372694) rings, enable tuning of the electronic and steric properties of the resulting metal complexes. mdpi.comrsc.org This tunability is crucial for influencing the complex's photophysical properties, redox behavior, and catalytic activity. For instance, introducing electron-donating or electron-withdrawing groups on the ligand framework can significantly affect the redox potentials and reaction kinetics of ruthenium-bpp complexes. rsc.org The bpp ligand can bridge multiple metal centers, leading to the formation of dinuclear or multinuclear complexes with unique cooperative properties. mdpi.compsu.edursc.orgresearchgate.netrsc.org
Overview of Key Research Areas for Bbpp-Ru Complexes
This compound complexes have garnered significant attention across several key research areas, primarily driven by their promising catalytic and photochemical properties.
One major area of research is water oxidation catalysis . Dinuclear ruthenium complexes featuring a bridging bpp ligand have been investigated as catalysts for the light-driven or chemically-driven oxidation of water to oxygen. rsc.orgmdpi.comresearchgate.netdiva-portal.org Studies have explored the mechanism of these reactions, including intramolecular coupling pathways. mdpi.com The influence of substituents on the bpp and co-ligands on the catalytic activity and stability has also been a focus of research. rsc.org
Photocatalysis beyond water oxidation is another important domain. Bbpp-based dinuclear ruthenium photocatalysts have been developed for visible light-driven oxidation of organic substrates such as alcohols, alkenes, and sulfides. rsc.orgresearchgate.net These studies involve the characterization of the complexes using various spectroscopic and electrochemical techniques to understand their redox behavior and catalytic performance. rsc.orgresearchgate.net
The photophysical properties of this compound complexes are also extensively studied. This includes their absorption and emission characteristics, excited-state lifetimes, and the nature of electronic transitions (e.g., metal-to-ligand charge transfer, MLCT). researchgate.netcapes.gov.bracs.orgrsc.org Understanding these properties is essential for designing complexes with optimized performance in light-harvesting and photocatalytic applications. researchgate.netacs.org
Furthermore, this compound complexes are being explored in the context of photoactivated chemotherapy (PACT) . acs.orgescholarship.org Ruthenium complexes that undergo photo-induced ligand release upon irradiation with visible light are being investigated as potential prodrugs. acs.orgescholarship.org The design of these complexes often involves incorporating structural strain or biologically active molecules as ligands that are released upon light activation. acs.orgescholarship.org
Research also extends to the fundamental synthesis and characterization of novel this compound complexes, including the determination of their crystal structures and electrochemical properties. psu.edursc.orgresearchgate.netacs.org These studies provide crucial insights into the relationship between the complex's structure and its resulting properties. psu.eduresearchgate.net
Key research areas for this compound complexes include:
Water Oxidation Catalysis rsc.orgmdpi.comresearchgate.netdiva-portal.org
Visible Light-Driven Organic Oxidation rsc.orgresearchgate.net
Photophysical Studies researchgate.netcapes.gov.bracs.orgrsc.org
Photoactivated Chemotherapy (PACT) acs.orgescholarship.org
Synthesis and Structural Characterization psu.edursc.orgresearchgate.netacs.org
Electrochemical Properties and Redox Chemistry rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net
These research efforts highlight the significant potential of this compound complexes in addressing challenges in sustainable energy, synthesis, and medicine.
Table 1: Representative Research Findings for this compound Complexes
| Research Area | Key Finding | Relevant Citations |
| Water Oxidation Catalysis | Dinuclear {[Ru(trpy)(H₂O)]₂(μ-bpp)}³⁺ complex acts as a water oxidation catalyst. | rsc.orgmdpi.com |
| Photocatalysis | Bpp-based dinuclear Ru photocatalyst shows activity in visible light-driven oxidation of organic substrates. | rsc.orgresearchgate.net |
| Photochemistry | Strained Ru(II) complexes with pyridyl-pyrazol(in)e ligands exhibit photoejection upon light irradiation. | escholarship.org |
| Photophysics | Characterization of MLCT bands and their tuning through ligand modifications. | researchgate.netuark.eduacs.org |
| Electrochemistry | Electrochemical characterization reveals redox couples crucial for catalytic cycles. | rsc.orgresearchgate.netacs.orgresearchgate.net |
Table 2: Electrochemical Properties of Selected Ruthenium Complexes (Illustrative)
| Complex Type | Ru(III/II) Redox Potential (V vs. Ag/AgCl) | Notes | Relevant Citations |
| [Ru(Mebpp)(Rmal)L] (general formula) | Tunable over a range of 600 mV | Influence of methyl groups on bpp and substituents on β-diketonate. | rsc.org |
| Dinuclear Ru-bpp complexes | Multiple redox processes observed | pH dependence studied for aqua complexes. | rsc.orgresearchgate.net |
| [Ru(bpy)₂(dppz)]²⁺ and analogues | Investigated for DNA binding and FRET | Electrochemical properties characterized. | acs.org |
| [(bpy)₂Ru(Hpzbzth)]²⁺ and dinuclear analogue | Ru(III)/Ru(II) oxidation couple observed | Bridging ligand influences redox activity. | psu.edu |
Structure
2D Structure
Properties
IUPAC Name |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXNAGNLAPDXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N8Ru+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87564-74-7 | |
| Record name | Bis(2,2'-bipyridyl)(dipyrido(3,2-alpha-2',3'-c)phenazine)ruthenium (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087564747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Bbpp Ru and Its Derivatives
General Synthetic Strategies for Ruthenium-Bis(pyridyl)pyrazolate Precursors
The synthesis of Bbpp-Ru complexes begins with the preparation of the bpp ligand itself, which serves as a tridentate N3 donor. Various synthetic routes exist for the core bpp structure and its functionalized derivatives.
Ligand Synthesis and Functionalization (e.g., bppCOOH, Mebbp, NO2-bpp)
The bis(pyridyl)pyrazolate (bpp) ligand, specifically 2,6-bis(pyrazol-1-yl)pyridine or 3,5-di(2-pyridyl)pyrazole (B161079) and their substituted analogues, are central to the formation of this compound complexes. The synthesis of symmetric 2,6-bis(N-pyrazolyl)pyridines can be achieved by reacting an excess of potassium pyrazolate with 2,6-dihalopyridines in a solvent like diglyme. researchgate.net Bulky substituents on the pyrazoles can influence the regioselectivity, leading to substitution at the less sterically hindered nitrogen. researchgate.net Unsymmetrically substituted bis(N-pyrazolyl)pyridines can be prepared by first isolating the monosubstituted 2-bromo-6-(N-pyrazolyl)pyridine and then reacting it with the potassium salt of a different substituted pyrazole (B372694). researchgate.net
Functionalization of the bpp ligand is crucial for tuning the properties of the resulting ruthenium complexes. For instance, the bppCOOH ligand, 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid, has been synthesized by incorporating a carboxylic moiety onto the pyridine (B92270) ring. core.ac.uk, acs.org This functionalization allows for potential anchoring of the complexes onto surfaces like TiO2. core.ac.uk Other functionalized ligands mentioned in the context of related complexes include methyl-substituted bpp (Mebbp) and nitro-substituted bpp (NO2-bpp). psu.edu, rsc.org The introduction of substituents on the pyrazole rings or the pyridine ring allows for systematic tuning of the electronic and steric properties of the ligand, which in turn influences the properties of the ruthenium complex. researchgate.net, rsc.org
Ruthenium Precursor Selection and Preparation
The choice of ruthenium precursor is a critical factor in the synthesis of this compound complexes. Common starting materials include ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O). americanelements.com, wikipedia.org This is a widely used precursor in ruthenium chemistry due to its commercial availability and reactivity. americanelements.com, wikipedia.org Another frequently employed precursor, particularly for mononuclear complexes, is cis-bis(2,2'-bipyridyl)dichlororuthenium(II) (cis-[Ru(bpy)2Cl2]). nih.gov, wikipedia.org, americanelements.com This complex is typically prepared by heating a solution of ruthenium trichloride (B1173362) and 2,2'-bipyridine (B1663995) in a solvent like DMF. wikipedia.org The use of cis-[Ru(bpy)2Cl2] allows for the introduction of other ligands, such as bpp, by substitution of the chloride ligands. wikipedia.org The purity of these precursors can impact the yield and purity of the final ruthenium-bpp complex. uark.edu
Targeted Synthesis of Mononuclear this compound Complexes
The synthesis of mononuclear this compound complexes generally involves the reaction of a ruthenium precursor with the bpp ligand in a suitable solvent, often under heating. For example, mononuclear ruthenium(II) complexes containing unsymmetric bipyridine ligands, analogous to bpp systems, have been synthesized. rsc.org, researchgate.net These syntheses typically involve reacting a ruthenium salt with the desired ligand. rsc.org, longdom.org The specific reaction conditions, such as solvent, temperature, and reaction time, are optimized based on the specific ligands and desired complex. core.ac.uk The formation of mononuclear complexes with tridentate bpp ligands often involves the displacement of labile ligands from the ruthenium precursor.
Targeted Synthesis of Dinuclear and Polynuclear this compound Assemblies
The construction of dinuclear and polynuclear this compound assemblies often utilizes ligands that can bridge multiple metal centers or employs synthetic strategies that promote the formation of larger structures. Ligands containing multiple bpp units or a bpp unit combined with other coordinating moieties can act as bridging ligands. mdpi.com, longdom.org
Polynuclear assemblies can be formed through the self-assembly of metal ions and multi-topic ligands containing bpp units. longdom.org The coordination behavior of bis-(3-(2-pyridyl)pyrazole) ligands connected with different linkers has been shown to produce various supramolecular coordination architectures, including discrete cages and potentially extended structures. longdom.org Hydrothermal conditions have also been employed in the synthesis of coordination polymers utilizing functionalized bpp ligands. acs.org
Advanced Synthetic Techniques in this compound Complexation (e.g., Microwave-Assisted Synthesis)
Microwave-assisted synthesis has emerged as a valuable technique for the efficient preparation of ruthenium complexes, including those with polypyridyl ligands. researchgate.net, nih.gov, rsc.org, nih.gov, rsc.org This method can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov, nih.gov For example, ruthenium(II) complexes with bipyridine ligands have been synthesized under microwave irradiation in significantly shorter reaction times (e.g., 30 minutes) with good yields. nih.gov, nih.gov While specific examples directly detailing microwave synthesis of this compound complexes were not extensively found, the successful application of this technique to analogous ruthenium polypyridyl systems suggests its potential for the synthesis of this compound complexes. Microwave reactors allow for rapid heating and controlled reaction conditions, which can be beneficial for complexation reactions. nih.gov
Purification and Isolation Techniques for this compound Complexes
The purification and isolation of this compound complexes are crucial steps to obtain pure products for characterization and further studies. Several techniques are commonly employed, often in combination.
Column chromatography is a widely used method for purifying ruthenium polypyridyl complexes, including those with bpp-type ligands. uark.edu, core.ac.uk, acs.org, psu.edu, nih.gov, core.ac.uk, rsc.org, researchgate.net Different stationary phases, such as silica (B1680970) gel or alumina, and various eluent systems (e.g., mixtures of acetonitrile (B52724), water, methanol, and salt solutions like aqueous KNO3 or NH4PF6) are used depending on the specific complex and its solubility properties. uark.edu, core.ac.uk, psu.edu, nih.gov, core.ac.uk, rsc.org Cation-exchange column chromatography, particularly with supports like SP Sephadex C-25, has been effective in separating geometric and even optical isomers of ruthenium complexes with related ligands. rsc.org, researchgate.net
Recrystallization is another important purification technique that can be used to obtain crystalline products of high purity. mdpi.com, acs.org, diva-portal.org, google.com This involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing it to slowly crystallize. mdpi.com, acs.org, diva-portal.org Techniques like slow diffusion of a non-solvent into a solution of the complex can also induce crystallization. rsc.org Recrystallization methods, including those involving pH adjustment, have been reported to improve the purity of ruthenium complex dyes. google.com
Other isolation and purification techniques mentioned include filtration, washing with appropriate solvents, drying under vacuum, and precipitation by adding a non-solvent. mdpi.com, psu.edu, nih.gov, acs.org, longdom.org Size-exclusion chromatography has also been utilized for the purification of ruthenium complexes. nih.gov The specific combination of purification techniques is often optimized empirically for each individual this compound complex to achieve the desired purity.
Coordination Chemistry and Structural Elucidation of Bbpp Ru Complexes
Ligand Coordination Modes in Bbpp-Ru Systems
In the [Ru(bpy)2(dppz)]2+ complex, the central ruthenium(II) ion is coordinated by three organic ligands: two molecules of 2,2'-bipyridine (B1663995) (bpy) and one molecule of dipyrido[3,2-a:2',3'-c]phenazine (dppz). Both bpy and dppz function as bidentate N-donor ligands. nih.govchemspider.com Each ligand binds to the ruthenium center through two nitrogen atoms, forming stable five-membered chelate rings. The coordination number of the ruthenium(II) ion in this complex is six, resulting in an octahedral coordination geometry. chemspider.comresearchgate.net The dppz ligand is notable for its extended planar aromatic system, which plays a crucial role in the complex's interactions, particularly with biomolecules like DNA. chemspider.comontosight.ai Unlike the suggestion of a tridentate framework or bridging ligands in the outline, the well-characterized [Ru(bpy)2(dppz)]2+ complex features bidentate ligands coordinating to a single metal center.
Stereochemical Aspects and Geometry of this compound Complexes
The octahedral coordination environment around the Ru(II) center in [Ru(bpy)2(dppz)]2+, arising from the coordination of three bidentate ligands, leads to the existence of stereoisomers. Specifically, the complex can exist as a pair of enantiomers, designated as Delta (Δ) and Lambda (Λ). researchgate.net These isomers are non-superimposable mirror images of each other, similar to left and right hands, due to the propeller-like arrangement of the ligands. The coordination geometry is described as a distorted octahedron. chemspider.com The chirality of these complexes is significant in their interactions with chiral biological molecules such as DNA, where differential binding and activity of the enantiomers have been observed. researchgate.netontosight.airsc.orgfishersci.ca
Spectroscopic Techniques for Structural Elucidation
A variety of spectroscopic methods are indispensable for the synthesis, characterization, and structural elucidation of [Ru(bpy)2(dppz)]2+ complexes.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is routinely employed to confirm the identity and purity of the synthesized complex and its ligands. The characteristic shifts and coupling patterns of the ligand protons and carbon atoms provide detailed information about their electronic environment and connectivity within the complex. NMR studies have also been utilized to investigate the binding interactions of [Ru(bpy)2(dppz)]2+ with DNA, providing insights into the nature and location of these interactions in solution.
IR Spectroscopy: Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within the ligands and confirming their coordination to the metal center. Changes in the vibrational frequencies of ligand bonds upon complexation can indicate coordination. Time-resolved infrared (TRIR) spectroscopy has been applied to study the excited states and transient species formed after photoexcitation, providing kinetic and structural information.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectroscopy is crucial for probing the electronic transitions in [Ru(bpy)2(dppz)]2+. The absorption spectrum typically shows intense bands in the UV region corresponding to ligand-centered (LC) π-π* transitions and characteristic lower-energy bands in the visible region attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions, primarily from the Ru(II) d orbitals to the π* orbitals of the ligands, particularly the dppz ligand. Changes in the UV-Vis spectrum upon interaction with DNA, such as hypochromism and bathochromic shifts, are commonly used to indicate and characterize the binding mode, consistent with intercalation. Luminescence spectroscopy is also a key technique, leveraging the "light switch" property where emission is significantly enhanced upon binding to DNA due to protection of the dppz ligand from solvent quenching. chemspider.comontosight.aichemspider.com
These spectroscopic techniques, in combination with X-ray crystallography, provide a comprehensive suite of tools for the detailed structural elucidation and characterization of [Ru(bpy)2(dppz)]2+ complexes, allowing researchers to understand their fundamental properties and behavior.
Redox and Electronic Properties of Bbpp Ru Systems
Electrochemical Characterization of Bbpp-Ru Complexes
Electrochemical studies provide insights into the oxidation and reduction processes occurring within this compound complexes. These processes can be centered on the ruthenium metal ions or the ligands themselves.
Ruthenium complexes generally exhibit accessible Ru(II)/Ru(III) oxidation couples. In this compound systems, these metal-centered redox events are observed at characteristic potentials. For instance, cyclic voltammetry and square wave voltammetry have been employed for the full electrochemical characterization of dinuclear ruthenium complexes featuring a Hbpp bridging ligand. rsc.orguniversityofgalway.iesemanticscholar.org Studies on mononuclear Ru(II) complexes bearing bpp and other ligands have revealed quasi-reversible redox processes attributed to the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples. mdpi.com For a Ru(II) complex with bpp acting as a tridentate ligand, cyclic voltammetry showed a quasi-reversible Ru³⁺/Ru²⁺ couple at 0.37 V and a Ru⁴⁺/Ru³⁺ couple at 1.0 V. mdpi.com The pH dependence of the redox couples for aqua complexes has also been investigated, and corresponding Pourbaix diagrams have been constructed. rsc.org In dinuclear Ru-Hbpp complexes, redox properties studied by cyclic voltammetry and differential pulse voltammetry show the existence of two one-electron waves assigned to the formation of the II,III and III,III species. nih.gov The pH dependency of redox potentials can also be used to calculate the pKa of complexes in different oxidation states, such as Ru(III). acs.org The introduction of negatively charged groups into ligand frameworks can lower the redox potentials of metal complexes. diva-portal.org
In addition to metal-centered redox events, this compound complexes can also undergo redox processes localized on the ligands. The Bbpp ligand itself, being a π-conjugated system, can participate in reduction processes. Studies on ruthenium(II) complexes with an NAD/NADH-functionalized ligand, benzo[b]pyrido[3,2-f] rsc.orgpsu.edu-phenanthroline (bpp), showed that the bpp ligand can undergo 2e⁻ and 2H⁺ reduction. acs.orgnih.gov The reduction potential of the bpp ligand in [Ru(bpp)(bpy)₂]²⁺ was found to be significantly more negative (-1.28 V vs SCE) compared to a similar complex with a different ligand. acs.orgnih.gov The presence of electron-donating or electron-withdrawing substituents on the ligand backbone can influence the metal-based redox potentials, following expected trends based on their electronic properties. rsc.org Investigations using electrochemical and spectroelectrochemical techniques on ruthenium(II)-bipyridine building blocks, including those with bis-chelating ligands like 2,6-bis(pyrazol-1-yl)pyridine (sometimes called bpp), have allowed for the assignment of ligand-based reduction processes. researchgate.netresearchgate.net
Photophysical Behavior of this compound Complexes
The interaction of this compound complexes with light is a critical aspect of their properties, particularly for photocatalytic and luminescence applications. Their photophysical behavior is characterized by light absorption, excited-state formation, and subsequent relaxation processes, including luminescence.
Ruthenium polypyridyl complexes, including those with Bbpp or related ligands, typically exhibit intense absorption bands in the visible region of the spectrum. These bands are often attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is promoted from a metal-based d orbital to a ligand-based π* orbital. wiley-vch.delibretexts.orglibretexts.org For example, mononuclear Ru(II) complexes bearing bpp and terpy units display MLCT absorption bands. mdpi.com The electronic spectrum of a Ru(II) complex with bpp showed d-d transitions between 535-690 nm and MLCT bands between 405-430 nm. mdpi.com In dinuclear Ru-bpp compounds, UV-vis absorption spectra show intense bands between 200-350 nm due to intraligand π-π* transitions, and broad unsymmetrical Ru(dπ)-bpp/trpy (π*) MLCT bands between 350-550 nm. rsc.org The position of these MLCT bands can be influenced by substituents on the ligand backbone. rsc.org The MLCT excitation is essentially a formal oxidation of the ruthenium center and reduction of the ligand. libretexts.org Charge transfer transitions are typically very intense, with high extinction coefficients. wiley-vch.de
Many Ru(II) polypyridyl complexes are luminescent, typically emitting from a ³MLCT excited state. researchgate.netlibretexts.org The luminescence properties, including emission maxima, lifetimes, and quantum yields, are sensitive to the ligand environment and the complex's structure. ontosight.ainih.govresearchgate.netrsc.orgpsu.edu Mononuclear Ru(II) complexes bearing bpp and terpy units have shown luminescence at low temperatures (around 600–620 nm), although emission was largely quenched at room temperature. mdpi.com At 77 K, photoluminescence became readily observable. mdpi.com
Studies on complexes with an NAD/NADH-functionalized bpp ligand, [Ru(bpp)(bpy)₂]²⁺ and [Ru(bppHH)(bpy)₂]²⁺, showed strong emission, with quantum yields of 0.086 and 0.031, respectively. acs.orgnih.gov These values were significantly higher than those of related complexes with a different ligand. acs.orgnih.gov The luminescence intensity of bis-Ru(II) complexes containing a dppz ligand (related to Bbpp) was enhanced upon binding to DNA. psu.edu
The luminescence quantum yield (Φp) is a measure of the efficiency of the emission process. For [Ru(bpy)₃]²⁺, a well-studied Ru(II) polypyridyl complex often used as a reference, the Φp values are reported to be 0.063 in water and 0.095 in acetonitrile (B52724) under deaerated conditions at 298 K. bjraylight.comrsc.org While specific quantum yield data for a wide range of this compound complexes is not extensively detailed in the provided snippets, the observation of strong emission and the reporting of quantum yield values for specific this compound complexes indicate that luminescence is a relevant photophysical property for these systems. acs.orgnih.gov The photophysical properties, including luminescence lifetimes and suitable redox properties of Ru(II) species, can significantly influence photoactivity in applications like hydrogen production. researchgate.net
Influence of Ligand Modification on Photophysical Profiles
Ligand modification in this compound systems, and more broadly in ruthenium polypyridyl complexes, plays a crucial role in tailoring their photophysical properties, including absorption and emission characteristics, excited-state lifetimes, and quantum yields nih.govamericanelements.com. Subtle structural changes to the ligands can lead to significant differences in photophysical behavior nih.gov.
The photophysical properties of ruthenium(II) polypyridyl complexes are often dominated by metal-to-ligand charge transfer (MLCT) transitions in the visible region, typically around 450 nm, and higher-energy ligand-centered (LC) π-π* transitions between 240 and 340 nm nih.gov. The emission spectra of these complexes, when excited at the MLCT band, commonly show broad emission peaks in the 550–750 nm range nih.gov.
Introducing different substituents or altering the structure of the polypyridyl ligands can modulate these transitions and excited-state characteristics nih.govwikipedia.org. For instance, substituting ligands with electron-donating or electron-withdrawing groups can influence the energy levels of the metal and ligand orbitals, thereby shifting the MLCT and LC transition energies wikipedia.orgfishersci.ca. Electron-donating groups tend to destabilize the metal d-orbitals, potentially leading to lower-energy MLCT transitions (red shift in absorption), while electron-withdrawing groups can stabilize ligand π* orbitals, also affecting MLCT energies fishersci.ca.
Studies on ruthenium(II) polypyridyl complexes have shown that the presence of electron-donating functionalities can introduce low-energy ligand-localized or ligand-to-ligand charge transfer (LLCT) excited states that can interact with MLCT states wikipedia.org. This interaction can lead to a redshift and broadening in the optical absorption spectra and significantly impact emission quantum yields, often through quenching of the emissive MLCT state by low-emissive LLCT states wikipedia.org. For example, in some heteroleptic ruthenium(II) polypyridyl complexes, the presence of both electron-donating and electron-withdrawing groups on different ligands resulted in superimposed LLCT and MLCT states, causing a redshift and reduced emission quantum yield compared to complexes with only one type of modified ligand wikipedia.org.
Ligand modifications can also influence excited-state lifetimes. While [Ru(tpy)2]²⁺ complexes (tpy = 2,2':6',2''-terpyridine) generally exhibit poor photophysical properties, including short excited-state lifetimes, modifications to the tridentate ligands or the use of polynuclear designs can improve these properties nih.gov. In some cases, strategic ligand design in bistridentate Ru(II)-polypyridyl complexes has led to significantly longer excited state lifetimes, increasing from nanoseconds to microseconds nih.gov.
The nature of the ligand also affects interactions with other molecules, such as DNA, which can in turn influence photophysical behavior. Replacing a bipyridine ligand with a dppz (dipyrido[3,2-a:2',3'-c]phenazine) ligand in a [Ru(bpy)3]²⁺ complex changes the DNA binding mode from electrostatic to intercalative, and this complex behaves as a molecular light switch for DNA, with luminescence significantly enhanced upon intercalation nih.gov. This highlights how ligand design impacts not only intrinsic photophysical properties but also environment-sensitive behavior.
The photophysical properties of ruthenium complexes can also be solvent-dependent, and the electronic properties play a crucial role in their interactions with biomolecules nih.govamericanelements.com.
Spectroelectrochemical Investigations of Oxidation States and Electronic Transitions in this compound Complexes
Spectroelectrochemical techniques, such as UV-Vis-NIR spectroelectrochemistry, are powerful tools for investigating the electronic transitions and oxidation states of this compound complexes and related ruthenium polypyridyl systems as they undergo electrochemical processes fishersci.canih.govsigmaaldrich.com. These studies correlate electrochemical potentials with changes in the electronic absorption spectra, providing insights into the nature of the redox orbitals and the electronic structure of the complexes in different oxidation states.
Ruthenium polypyridyl complexes typically exhibit reversible oxidation and reduction processes wikipedia.org. The Ru(II) metal center can be oxidized, and the polypyridyl ligands can undergo reduction fishersci.ca. Spectroelectrochemical studies can track the spectral changes associated with these one-electron transfer steps.
For example, spectroelectrochemical data on ruthenium polypyridyl complexes have supported the assignment of various electronic transitions, including MLCT (Ru dπ → ligand π), d-d transitions, and intraligand (π → π or π → π-like) transitions nih.gov. Upon oxidation of the metal center, changes in the MLCT bands are expected as the energy difference between the metal d orbitals and ligand π orbitals changes. The disappearance or shift of MLCT bands upon oxidation is a common observation nih.gov. Changes in d-d transitions may also occur, although these are often in the UV region and can be less intense nih.gov.
Ligand-localized reductions can also be monitored spectroelectrochemically. Studies on ruthenium(II) complexes with reducible ligands, such as CN-substituted bipyridines, show distinct spectral features associated with the formation of radical anionic ligands fishersci.ca. These reductions are typically observed at negative potentials, and successive one-electron additions to the ligands can be resolved electrochemically and spectroscopically fishersci.ca. Changes in the UV-Vis-NIR spectra upon reduction provide information about the nature and localization of the added electron fishersci.ca. For instance, upon reduction of CN-substituted bipyridyl ligands in a ruthenium complex, characteristic changes in the UV-Vis-NIR absorption spectrum are observed, including shifts and intensity changes of bands related to the ligands fishersci.ca.
Spectroelectrochemical studies in the near-IR region can reveal electronic transitions that are not visible in the UV-Vis range, such as ligand-to-metal charge transfer (LMCT) transitions or transitions involving radical species nih.govsigmaaldrich.com. For example, in a reduced ruthenium complex with a dppz ligand, electronic transitions in the near-IR region were observed and attributed to a ligand-to-metal charge-transfer transition sigmaaldrich.com.
These investigations help to understand how the electronic structure and bonding within the complex change with varying oxidation states, which is crucial for applications involving electron transfer processes, such as in photocatalysis and molecular electronics fishersci.ca. The correlation of electrochemical potentials with spectroscopic changes allows for the identification of the orbitals involved in the redox events and the characterization of the resulting species fishersci.canih.gov.
Data Table: Selected Electronic Transitions in a Ruthenium Polypyridyl Complex
| Transition Type | Wavelength (nm) | Assignment |
| MLCT | 552 | Ru(dπ) → dpb π |
| d-d | 242 | d → d |
| Intraligand | 285 | bpy π → π |
| Intraligand | 316 | dpb π → π* (tentative) |
Note: Data adapted from spectroelectrochemical studies on a related ruthenium polypyridyl complex nih.gov. Specific values for this compound complexes may vary depending on the exact ligand structure.
Data Table: Redox Potentials and Associated Reductions in Ruthenium(II) Bipyridyl Complexes
| Complex Type | Reduction Step | Potential (V vs Fc+/Fc) | Ligand Reduction Location |
| [Ru(CN-Me-bpy)x(bpy)3-x]2+ (x=1) | 1st Reduction | -1.3 to -2.75 (range) | CN-Me-bpy |
| [Ru(CN-Me-bpy)x(bpy)3-x]2+ (x=2, 3) | 1st Reduction | -1.3 to -2.75 (range) | CN-Me-bpy |
| [Ru(CN-Me-bpy)x(bpy)3-x]2+ (x=2, 3) | 2nd Reduction | ~150-210 mV lower than 1st | CN-Me-bpy |
| [Ru(CN-Me-bpy)x(bpy)3-x]2+ (x=1, 2) | Subsequent Reduction(s) | More negative than CN-Me-bpy reductions | bpy |
Note: Data generalized from spectroelectrochemical studies on ruthenium(II) polypyridyl complexes with CN-substituted bipyridyl ligands fishersci.ca. Specific potentials for this compound complexes will depend on the exact ligand structure and experimental conditions.
Mechanistic Investigations of Catalytic Processes Involving Bbpp Ru
Water Oxidation Catalysis by Bbpp-Ru Complexes
This compound complexes, especially dinuclear variants, have been shown to be effective catalysts for water oxidation. researchgate.netrsc.org The catalytic activity involves a series of oxidation and deprotonation steps, ultimately leading to the formation of the O-O bond and the release of O2. tesisenred.net The efficiency and specific mechanism can be influenced by the complex's structure, oxidation states, and the reaction environment. tesisenred.netacs.orgnih.govjchemrev.com
Oxygen-Oxygen Bond Formation Pathways (e.g., Intramolecular I2M, Water Nucleophilic Attack - WNA)
The formation of the O-O bond is a crucial step in water oxidation catalysis, and for this compound complexes, both Intramolecular Interaction of Two Metal-oxo units (I2M) and Water Nucleophilic Attack (WNA) pathways have been considered. researchgate.nettesisenred.netnih.govacs.org
For the Ru-Hbpp dimer, mechanistic studies initially suggested that O2 evolution occurs through an intramolecular I2M pathway. rsc.org This mechanism involves the interaction between two metal-oxo units, potentially facilitated by the rigid bridging ligand that holds the two ruthenium centers in close proximity. rsc.orgmdpi.comdiva-portal.org
In the WNA mechanism, a high-valent metal-oxo species is attacked by a water molecule, leading to the formation of a hydroperoxo intermediate (M-OOH) and subsequently the O-O bond. tesisenred.netrsc.org While some mononuclear ruthenium catalysts are believed to operate predominantly via a WNA mechanism involving high oxidation states like Ru(V) or Ru(VI), the I2M pathway has been strongly implicated for the Ru-Hbpp dimer, particularly from a formal Ru(IV) oxidation state. rsc.orgacs.org
The choice between I2M and WNA pathways can be influenced by factors such as the catalyst's structure, the oxidation state reached by the metal center, and the reaction conditions, including pH. acs.orguniversiteitleiden.nl
Role of Oxidation States and Proton-Coupled Electron Transfer (PCET) in Catalytic Cycles
For the Ru-Hbpp dimer, electrochemical analysis has revealed the existence of multiple oxidation states, starting from an initial Ru(II,II) state and proceeding through sequential one-electron oxidations to higher formal oxidation states, potentially reaching a formal Ru(IV,IV) state prior to O2 evolution. unige.ch The specific sequence of oxidation and deprotonation events within the catalytic cycle is critical for generating the highly reactive species required for O-O bond formation. tesisenred.net
PCET plays a vital role in these transformations, facilitating the necessary changes in both oxidation state and protonation level of the complex as it progresses through the catalytic cycle. tesisenred.netmdpi.comacs.orgrsc.org The potentials at which these PCET steps occur can be influenced by the ligand environment and the pH of the solution. tesisenred.net
Kinetic Studies of Catalytic Activity (e.g., Turnover Frequencies, Turnover Numbers, Activation Parameters)
Kinetic studies provide quantitative information about the rate and efficiency of water oxidation catalysts, including this compound complexes. Parameters such as Turnover Frequency (TOF) and Turnover Number (TON) are used to evaluate catalytic performance. researchgate.netacs.orgnih.govjchemrev.comacs.orgrsc.org
Kinetic studies, including the determination of reaction orders with respect to catalyst and oxidant concentrations, help to identify the rate-determining step (RDS) of the catalytic cycle. diva-portal.org For some Ru-bda type catalysts, which share some mechanistic similarities with Ru-bpp complexes, the O-O bond formation step has been suggested as the RDS, particularly the water nucleophilic attack on a RuV=O intermediate. acs.org
Influence of Ligand Substituents and Environment on Catalytic Performance
The performance of this compound catalysts is significantly influenced by the nature of the ligands and the surrounding chemical environment. tesisenred.netacs.orgnih.govjchemrev.com Modifications to the bpp ligand or other co-ligands (such as the trpy ligand in the Ru-Hbpp dimer) can tune the electronic and steric properties of the ruthenium center, affecting its redox potentials, the stability of intermediate oxidation states, and the accessibility of the active site to water or other reactants. rsc.orgrsc.org
Introducing electron-donating or electron-withdrawing groups on the ligands can alter the electron density at the ruthenium center, thereby influencing the ease of oxidation and the reactivity of metal-oxo intermediates. rsc.orgnih.gov The rigidity and structure of the bridging ligand in dinuclear complexes also play a crucial role in pre-organizing the metal centers and facilitating intramolecular reaction pathways. mdpi.comdiva-portal.org
In Situ Spectroscopic and Electrochemical Monitoring of Reaction Intermediates
Identifying and characterizing the transient intermediates formed during water oxidation is essential for understanding the catalytic mechanism. In situ spectroscopic and electrochemical techniques are powerful tools for this purpose. researchgate.netunige.chjchemrev.comnih.govacs.org
Techniques such as in situ UV-Vis spectroscopy, resonance Raman spectroscopy, and X-ray absorption spectroscopy (XAS), coupled with electrochemistry, can provide information about the oxidation states, coordination environment, and structural changes of the catalyst during the catalytic cycle. unige.chnih.govacs.org
For example, in situ XAS has been used to characterize the oxidation state and local structure of ruthenium centers in related water oxidation catalysts, providing evidence for the formation of high-valent Ru=O intermediates. acs.org Electrochemical methods like cyclic voltammetry (CV) and controlled-potential electrolysis allow for the generation of different oxidation states and the study of their redox behavior and reactivity. unige.chnih.govdiva-portal.org
These in situ studies, sometimes combined with stopped-flow kinetics or mass spectrometry (ESI-MS), help to build a detailed picture of the intermediates involved and the sequence of events in the catalytic cycle. unige.chnih.gov
Isotopic Labeling Experiments for Mechanistic Elucidation (e.g., 18O labeling)
Isotopic labeling experiments, particularly using 18O-labeled water (H218O), are invaluable for tracing the origin of the oxygen atoms in the evolved O2 and thus gaining insights into the O-O bond formation mechanism. nih.govnih.govacs.org
By performing water oxidation in the presence of H218O and analyzing the isotopic composition of the produced O2 (e.g., 16O16O, 16O18O, 18O18O), researchers can distinguish between mechanisms where both oxygen atoms come from water (as in WNA or certain I2M pathways) and those where one oxygen atom might originate from a metal-oxo intermediate and the other from water.
For the Ru-Hbpp dimer and related systems, 18O labeling experiments have provided crucial evidence supporting specific O-O bond formation pathways, including intramolecular coupling mechanisms. rsc.orgdiva-portal.org Competitive 18O kinetic isotope effects (KIEs) can also be measured to probe the transition state of the O-O bond formation step.
These experiments, often combined with theoretical calculations, offer strong support for proposed mechanistic pathways and help to rule out alternative possibilities.
Other Catalytic Transformations Mediated by this compound (e.g., CO2 Reduction, Alcohol Oxidation, Cross-Electrophile Coupling)
Ruthenium complexes featuring bpp-type ligands have demonstrated catalytic activity in several key reactions beyond water oxidation. Their application in the reduction of carbon dioxide, oxidation of alcohols, and cross-electrophile coupling highlights the diverse catalytic potential of these coordination compounds.
In the realm of CO2 reduction , ruthenium complexes have been explored as catalysts. For instance, bis-bipyridine cationic ruthenium complexes, [Ru(bpy)2(CO)L]n+, have shown success in the electrochemical and photochemical reduction of carbon dioxide, producing formic acid and carbon monoxide nih.gov. While not exclusively "this compound," this indicates the broader context of ruthenium polypyridyl complexes in CO2 reduction. More directly related, a heterogeneous Ru/N-Me-3-bpp-POP catalyst, based on ruthenium immobilized on a porous organic polymer functionalized with a methyl-substituted bpp ligand (2,6-bis(N-pyrazolyl)pyridine), has been implemented for the catalytic hydrogenation of CO2 nih.gov. This catalyst exhibited activity in converting CO2 into formate (B1220265) and methyl formate, achieving turnover numbers (TONs) of up to 1877 for formate and 2197 for methyl formate nih.gov. Another study also mentions [Ru(bpy)2(bpp)] as a catalyst for CO2 reduction chem960.com.
Alcohol oxidation is another area where ruthenium catalysts, including those potentially related to this compound systems, have shown efficacy. High valent ruthenium species are recognized as effective catalysts for the oxidation of alcohols to aldehydes and ketones uni.lu. While specific "this compound" catalysts for alcohol oxidation are not extensively detailed in the provided snippets, the broader context of ruthenium-catalyzed alcohol oxidation is well-established. For example, a ruthenium-(4-methylphenyl-2,6-bispydinyl) pyridinedicarboxylate complex [Ru(mpbp)(pydic)] has been reported as an effective catalyst for the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds using aqueous hydrogen peroxide nih.gov. Carbon-supported Ru/C catalysts have also been successfully employed in the multiphase oxidation of bio-based benzyl-type alcohols, achieving high selectivity for aldehydes fishersci.com.
Cross-electrophile coupling (XEC) , a reaction class involving the coupling of two different electrophiles, can be catalyzed by transition metal complexes. Ruthenium complexes with tridentate ligands, such as bpp, have been noted to perform effectively in certain types of XEC reactions, specifically tertiary alkyl coupling with aryl halides and C(sp3)–C(sp3) bond formation, demonstrating better performance compared to catalysts with bidentate ligands in these specific transformations. Although the direct application of "this compound" in a wide range of XEC reactions is not explicitly detailed, the mention of bpp as a beneficial tridentate ligand in this context suggests potential for this compound complexes in facilitating such coupling reactions. Furthermore, a nickel complex featuring the 2,6-bis(N-pyrazolyl)pyridine (bpp) ligand, [(bpp)NiCl], has been shown to be competent for coupling dialkyl ethers with aryl iodides, highlighting the utility of the bpp ligand scaffold in cross-electrophile coupling catalysis, even if the metal center is different.
Supramolecular Catalysis and Self-Assembly in this compound Systems
The incorporation of Bbpp-type ligands into ruthenium complexes has also facilitated the construction of supramolecular architectures with catalytic functions. These systems leverage non-covalent interactions and designed molecular recognition elements to create confined environments or organized structures that can influence catalytic activity and selectivity.
Dinuclear ruthenium complexes bridged by the μ-bpp ligand, such as {[Ru(trpy)(H2O)]2(μ-bpp)}3+, have been extensively studied, particularly in the context of water oxidation catalysis. These dinuclear units can serve as building blocks for larger supramolecular assemblies. For instance, new analogues of the in,in-[{RuII(trpy)}2(μ-bpp)(H2O)2]³⁺ catalyst, functionalized with terpyridine, have been utilized to construct hexametallic {Fe2Ru4} macrocycles nih.gov. These macrocyclic structures, containing the Ru-bpp catalytic units, have shown catalytic activity for water oxidation nih.gov.
The concept of supramolecular catalysis in these systems often involves mimicking the active sites of enzymes by creating confined environments that can preorganize substrates or intermediates. In the context of water oxidation catalyzed by metallosupramolecular ruthenium architectures, the preorganization of water molecules within a confined space near the catalytic site has been proposed to reduce the kinetic barrier for the reaction. This highlights how the supramolecular arrangement of this compound units can influence catalytic efficiency.
Beyond water oxidation, the self-assembly properties of systems involving ruthenium complexes and bpp-type ligands have been explored. While some studies focus on the self-assembly of Ru(bpy)3²⁺ nanoparticles for applications like imaging, the bpp ligand itself, even in organic systems without a metal center, can drive self-assembly into structures like nanotubes and waveguides through π–π interactions and hydrogen bonding. The combination of ruthenium with bpp ligands offers opportunities to design complexes that can self-assemble into ordered structures with potential catalytic or photophysical properties. The study of pH-responsive self-assembly of a carboline ruthenium complex (KS-Ru) into nanoparticles for chemotherapy also illustrates the potential for self-assembly in ruthenium-based systems, although the ligand is not a canonical bpp.
The design of metallosupramolecular assemblies incorporating Ru-bpp units allows for the investigation of cooperative effects between catalytic centers and the influence of the local environment on reaction pathways. By controlling the self-assembly process, researchers can tune the properties and performance of these catalytic systems.
Computational and Theoretical Approaches to Bbpp Ru Chemistry
Density Functional Theory (DFT) Studies on Bbpp-Ru Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational studies on ruthenium complexes, offering a balance between accuracy and computational cost. researchgate.net For this compound systems, DFT calculations are instrumental in understanding the electronic structure, the nature of chemical bonding, and the distribution of electron density. These studies typically explore the extent of coupling between the ruthenium metal's 4d orbitals and the π and π* orbitals of the bpp (bis(2-pyridyl)-3,5-pyrazolate) and other associated ligands. researchgate.net
DFT analyses reveal the composition of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical for determining the complex's reactivity and photophysical properties. For instance, in dinuclear Ru-bpp complexes, DFT can elucidate the electronic communication between the two metal centers bridged by the bpp ligand. nih.gov Theoretical modeling of the Ru-Hbpp water oxidation catalyst has utilized DFT to probe its various oxidation states, from the initial Ru(II)-Ru(II) state up to a formal Ru(IV)-Ru(IV) state. nih.govacs.org
Reactivity descriptors derived from DFT, such as Mulliken population analysis, electrostatic potential surfaces, and global reactivity indices, provide quantitative measures of reactivity. dnu.dp.ua This analysis helps predict the most likely sites for nucleophilic or electrophilic attack, offering insights into the reaction mechanisms. dnu.dp.ua
Table 1: Selected DFT-Calculated Properties of a Representative this compound Complex
| Property | Description | Typical Finding | Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | ~2-3 eV | Determines electronic excitation energy and influences kinetic stability. |
| Mulliken Charges | Distribution of partial atomic charges across the molecule. | Ru: +0.5 to +0.8 | Indicates the degree of charge transfer between the metal and ligands. |
| Orbital Composition | Percentage contribution of metal and ligand orbitals to the frontier orbitals. | HOMO: high Ru d-orbital character; LUMO: high ligand π* character. | Characterizes electronic transitions (e.g., Metal-to-Ligand Charge Transfer, MLCT). |
| Spin Density | Distribution of unpaired electron spin in open-shell species (e.g., higher oxidation states). | Localized on Ru centers and oxo ligands. | Identifies radical character and key sites for catalytic reactions like O-O bond formation. |
Multireference Second-Order Perturbation Theory (CASPT2) Calculations for this compound Systems
While DFT is powerful for ground-state properties, systems with complex electronic structures, such as excited states or species with significant multireference character, require more advanced methods. Complete Active Space Second-Order Perturbation Theory (CASPT2) is a high-level multireference method employed for such cases. ru.nlnubakery.orgnih.gov
For this compound complexes, particularly in the context of photocatalysis or photophysics, CASPT2 provides a more accurate description of excited state energies and potential energy surfaces. researchgate.net Studies on the Ru-Hbpp water oxidation catalyst have employed multireference perturbation theory to provide a microscopic mechanism for key catalytic steps, which is crucial for understanding processes that involve multiple electronic states. nih.govacs.org CASPT2 is adept at handling the near-degeneracy of electronic states that can occur during bond-breaking and bond-forming events in catalysis. The method can be used to validate findings from less computationally expensive methods like DFT and to provide benchmark data for excited-state dynamics. researchgate.net
Modeling of Reaction Mechanisms and Energy Barriers in this compound Catalysis
A primary application of computational chemistry in the study of this compound is the elucidation of catalytic mechanisms. Theoretical modeling allows for the step-by-step mapping of reaction pathways, the identification of transient intermediates, and the calculation of activation energy barriers for each step.
Table 2: Example of Calculated Energy Barriers for a Catalytic Cycle
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Implication |
| Oxidation I | Ru(II,II) → Ru(II,III) + e⁻ | Low | Facile oxidation of the resting state. |
| Oxidation II | Ru(II,III) → Ru(III,III) + e⁻ | Low | Accessible higher oxidation states. |
| Deprotonation | Formation of Ru(IV)=O species | ~10-15 | Formation of the key oxo intermediate is thermodynamically feasible. |
| O-O Bond Formation | Interaction of Ru(V)=O with H₂O | ~18-25 | Often the rate-determining step, controlling the overall catalytic turnover. |
| O₂ Release | Release of dioxygen and catalyst regeneration | < 0 | Exergonic process leading to product release. |
Prediction of Spectroscopic Signatures and Photophysical Properties via Computational Methods
Computational methods are extensively used to predict and interpret the spectroscopic and photophysical properties of this compound complexes. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for simulating electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which correlate to the position and intensity of absorption bands. researchgate.netrsc.org
By analyzing the molecular orbitals involved in these transitions, their nature can be assigned, for example, as Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), or ligand-centered (π-π*) transitions. researchgate.net This is crucial for understanding the photo-induced processes that are central to applications in photocatalysis and photovoltaics.
Beyond absorption spectra, computational models can predict emissive properties (fluorescence and phosphorescence) and the rates of non-radiative decay processes like intersystem crossing (ISC) and internal conversion. researchgate.netrsc.org For instance, calculations can determine the spin-orbit coupling between singlet and triplet excited states, which governs the efficiency of ISC—a critical step in the function of many ruthenium-based photosensitizers. researchgate.net
Table 3: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data
| Property | Experimental Value | Predicted Value (TD-DFT) | Transition Assignment |
| λ_max,1 (nm) | ~450 nm | ~440 nm | Singlet MLCT (d(Ru) → π(bpy)) |
| λ_max,2 (nm) | ~350 nm | ~345 nm | Singlet MLCT (d(Ru) → π(bpp)) |
| λ_max,3 (nm) | ~290 nm | ~285 nm | Ligand-Centered (π → π* on bpy/bpp) |
| Intersystem Crossing Rate (k_ISC) | ~10¹¹ s⁻¹ | ~10¹² s⁻¹ | S₁ → T₁ |
Ligand Design and Structure-Activity Relationship Prediction through Theoretical Screening for this compound
Computational chemistry enables the in silico design and screening of new ligands to tune the properties of this compound complexes for specific applications. By systematically modifying the structure of the bpp ligand or ancillary ligands (e.g., by adding electron-donating or electron-withdrawing groups), researchers can calculate the resulting impact on the complex's electronic, redox, and photophysical properties.
This theoretical screening process is far more rapid and cost-effective than synthesizing and testing each new compound. It allows for the development of Quantitative Structure-Activity Relationships (QSAR), which are mathematical models that correlate structural features with a specific activity or property. nih.govnih.govmdpi.com For example, a QSAR model could predict the catalytic turnover frequency of a this compound water oxidation catalyst based on the Hammett parameters of substituents on the bpp ligand. This predictive capability guides synthetic efforts toward the most promising candidates, accelerating the discovery of improved catalysts or photosensitizers. researchgate.net
Table 4: Theoretical Screening of Ligand Substituent Effects
| Substituent on bpp Ligand | Type | Predicted Effect on Redox Potential | Predicted Effect on MLCT Energy | Rationale |
| -H (Reference) | Neutral | 0 V | E₀ | Baseline for comparison. |
| -OCH₃ | Electron-Donating | Decrease | Decrease (Red Shift) | Destabilizes HOMO, lowering oxidation potential and HOMO-LUMO gap. |
| -NO₂ | Electron-Withdrawing | Increase | Increase (Blue Shift) | Stabilizes HOMO, making oxidation more difficult and widening the HOMO-LUMO gap. |
| -CF₃ | Electron-Withdrawing | Increase | Increase (Blue Shift) | Stabilizes metal d-orbitals, increasing the energy required for oxidation and excitation. |
Solvent Effects and Environmental Factors in Theoretical Modeling of this compound Reactions
The surrounding environment, particularly the solvent, can significantly influence the behavior of charged species like this compound complexes. nih.gov Theoretical models must account for these solvent effects to produce realistic and predictive results.
Two primary approaches are used:
Implicit Solvation Models: The solvent is represented as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and alter reaction energy profiles. rsc.org
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models. nih.gov
Modeling has shown that polar solvents can stabilize charge-separated states, enhance dipole moments, and modulate the stability of intermediates and transition states in catalytic cycles. nih.govresearchgate.net The choice of solvent can therefore alter reaction rates and even change the operative reaction mechanism. Accurate theoretical modeling of this compound reactions requires careful consideration and selection of an appropriate solvation model.
Advanced Applications of Bbpp Ru in Energy and Materials Science
Bbpp-Ru Complexes in Dye-Sensitized Solar Cells (DSSCs)
This compound complexes are a class of photosensitizers utilized in dye-sensitized solar cells (DSSCs), a promising technology for converting solar energy into electricity. nih.govnih.gov The fundamental principle of a DSSC involves the absorption of light by a dye molecule, leading to the injection of an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.govresearchgate.net The performance of these cells is intricately linked to the properties of the sensitizer, including its light-harvesting efficiency and the nature of its attachment to the semiconductor surface.
Optimization of Light Harvesting Efficiency in this compound Sensitizers
The efficiency of a DSSC is directly related to its ability to harvest incident solar radiation. The molecular design of the this compound sensitizer plays a crucial role in maximizing this light-harvesting efficiency (LHE). Key parameters influencing LHE include the molar extinction coefficient of the dye and the breadth of its absorption spectrum.
Research on various ruthenium bipyridyl complexes has demonstrated that extending the π-conjugation of the ligands can lead to a bathochromic (red) shift in the absorption spectrum and an increase in the molar extinction coefficient. researchgate.net For instance, the introduction of styryl groups on the bipyridine ligands has been shown to enhance light-harvesting capabilities. While specific data for this compound is limited, the presence of the bulky phenyl groups in the Bbpp ligand is expected to influence the electronic structure and, consequently, the absorption properties of the complex.
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
|---|---|---|---|---|
| Rubpy | - | - | - | 0.03 |
| RubbbpyH₂ | - | - | - | 0.20 |
| CYC-B22 | 17.13 | 0.714 | 0.7057 | 8.63 |
| CYC-B23T | 16.32 | 0.722 | 0.7111 | 8.38 |
| Ru-T2 | - | - | - | 2.84 |
Influence of Anchoring Groups and Ligand Functionalization on Performance in DSSCs
The attachment of the this compound sensitizer to the semiconductor surface is critical for efficient electron injection. This is typically achieved through the incorporation of anchoring groups on the bipyridine ligands. mdpi.com Carboxylic acids are the most common anchoring groups, forming a strong electronic coupling with the TiO2 surface. mdpi.com The position and number of these anchoring groups can significantly impact the orientation of the dye on the surface and the subsequent electron transfer dynamics. mdpi.com
Functionalization of the ancillary ligands (the bipyridine ligands not involved in anchoring) also plays a vital role. The bulky tert-butylphenyl groups of the Bbpp ligand can serve several purposes. They can help to prevent dye aggregation on the semiconductor surface, which is known to quench excited states and reduce efficiency. Additionally, these hydrophobic groups can act as a barrier, preventing the electrolyte from approaching the semiconductor surface and thereby reducing charge recombination. mdpi.com
The choice of ancillary ligands can also tune the redox potential of the complex, which is crucial for efficient regeneration of the oxidized dye by the electrolyte. nih.gov By modifying the electronic properties of the ligands, the energy levels of the dye's molecular orbitals can be adjusted to optimize the driving force for both electron injection and dye regeneration.
Integration of this compound into Photoactive Materials and Devices (e.g., Electrochemiluminescence)
Ruthenium bipyridyl complexes, including by extension this compound, are well-known for their electrochemiluminescence (ECL) properties. nju.edu.cn ECL is a process where light is generated from excited states formed at the surface of an electrode during an electrochemical reaction. nju.edu.cn The robust and efficient ECL of Ru(bpy)3^2+ and its derivatives has led to their widespread use in bioanalytical applications. nju.edu.cnnih.gov
The ECL mechanism typically involves the electrochemical generation of oxidized and reduced forms of the ruthenium complex, which then react to produce an excited state that emits light upon relaxation. umb.edu The intensity and efficiency of the ECL can be influenced by the structure of the bipyridine ligands. While specific studies on the ECL of this compound are not detailed in the provided search results, it is known that substituents on the bipyridine ring can affect the photophysical and electrochemical properties of the complex. The bulky and electron-donating nature of the tert-butylphenyl groups in this compound could potentially influence the stability of the electrochemically generated species and the energy of the excited state, thereby modulating the ECL output.
Immobilization of this compound Catalysts on Surfaces for Heterogeneous and Photoelectrocatalysis
The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. nju.edu.cn this compound complexes can be immobilized on various surfaces, such as mesoporous silica (B1680970) and metal-organic frameworks (MOFs), to create materials for photocatalysis and photoelectrocatalysis. researchgate.nete-asct.orge-asct.org
A notable example involves the immobilization of a tris(2,2′-bipyridine)ruthenium complex functionalized with 4,4′-di-tert-butyl-2,2′-bipyridine on a periodic mesoporous organosilica (PMO) containing bipyridine groups within its framework. researchgate.net This heterogeneous photocatalyst was successfully employed for water oxidation. The study demonstrated that tuning the photochemical properties of the immobilized Ru complexes by introducing electron-donating or electron-withdrawing groups on the bipyridine ligands could enhance the photocatalytic activity. researchgate.net The reaction turnover number, a measure of catalytic efficiency, was significantly improved in these systems. researchgate.net
The table below shows the turnover numbers for water oxidation using different immobilized ruthenium complexes.
| Immobilized Catalyst | Support | Reaction | Turnover Number (TON) |
|---|---|---|---|
| Ru(t-Bu)-BPy-PMO | BPy-PMO | Water Oxidation | ~15 |
| Ru(H)-BPy-PMO | BPy-PMO | Water Oxidation | ~12 |
| Ru(Me)-BPy-PMO | BPy-PMO | Water Oxidation | ~18 |
| Ru(CO₂Me)-BPy-PMO | BPy-PMO | Water Oxidation | ~20 |
Data adapted from a study on heterogeneous water oxidation photocatalysis using various immobilized ruthenium complexes. researchgate.net
Development of this compound-based Supramolecular Assemblies for Functional Materials
The ability of metal complexes to participate in self-assembly processes has led to the development of a wide range of supramolecular structures with unique functions. this compound complexes, with their defined geometry and potential for intermolecular interactions, can serve as building blocks for such assemblies. The bulky tert-butylphenyl groups can play a significant role in directing the self-assembly process through steric interactions and van der Waals forces.
While specific examples of supramolecular assemblies based solely on this compound are not extensively detailed in the provided search results, the principles of forming such structures with related ruthenium polypyridyl complexes are well-established. These assemblies can exhibit interesting photophysical properties, such as aggregation-induced emission, and have potential applications in sensing, light-harvesting, and photocatalysis. wikipedia.org The design of the ligands and the choice of counter-ions can be used to control the dimensionality and properties of the resulting supramolecular materials.
Future Research Directions and Challenges in Bbpp Ru Chemistry
Rational Design of Next-Generation Bbpp-Ru Catalysts with Enhanced Efficiency and Robustness
A primary challenge in the application of molecular catalysts, including this compound systems, is their potential for decomposition under operational conditions. nih.gov Future research will heavily rely on the rational design of catalysts that are not only highly active but also exceptionally stable. The main deactivation pathway for many ruthenium-based water oxidation catalysts is ligand dissociation. nih.gov Therefore, a key strategy involves designing ligands with increased binding affinity to enhance catalyst robustness.
Computational methods, particularly density functional theory (DFT), are poised to play a crucial role in this endeavor. nih.gov By modeling the electronic structures of various ligand modifications, researchers can predict their stability against dissociation and guide the synthesis of more rugged catalysts. nih.govresearchgate.net This approach allows for a more efficient discovery process, moving beyond trial-and-error synthesis.
Strategies for enhancing efficiency and robustness include:
Modulating Electronic Properties: Introducing electron-withdrawing or -donating groups on the bpp or ancillary ligands can fine-tune the electronic properties of the ruthenium center, optimizing its catalytic activity. unist.ac.krnih.gov
Steric Hindrance: Incorporating bulky substituents can prevent catalyst deactivation pathways such as dimerization, which can inhibit catalytic activity. nih.gov
The goal is to develop catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), indicating both longevity and speed. For instance, strategic ligand modification in related Ru-bda catalysts has led to extraordinary TONs, a benchmark that the next generation of this compound catalysts will aim to surpass. nih.gov
| Design Strategy | Objective | Anticipated Outcome | Key Challenge |
|---|---|---|---|
| DFT-Guided Ligand Modification | Increase ligand binding affinity | Enhanced catalyst stability and reduced decomposition | Accuracy of computational models for complex systems |
| Introduction of Steric Bulk | Prevent intermolecular deactivation pathways (e.g., dimerization) | Improved catalyst lifetime and turnover numbers | Potential for reduced catalytic activity due to steric hindrance at the active site |
| Electronic Tuning of Ligands | Optimize the redox potential of the Ru center | Higher turnover frequency and catalytic efficiency | Balancing electronic effects for optimal activity and stability |
Exploration of Novel Ligand Architectures and Metal Combinations for this compound Systems
The versatility of the bpp ligand provides a scaffold for extensive modification. Future work will explore novel architectures that move beyond simple substitutions to create more complex and functional catalytic systems. This includes the synthesis of multi-dentate ligands that incorporate more than one bpp unit, allowing for the creation of multinuclear ruthenium complexes. nih.gov Tetranuclear Ru-bpp complexes have been synthesized and shown to be active water-oxidation catalysts, though they also generate carbon dioxide, highlighting a challenge in selectivity. nih.gov
Further research will focus on:
Bridging Ligands: Designing new bridging units to link multiple this compound centers. The nature of the bridge (e.g., rigid, flexible, conjugated) can significantly impact the electronic communication between metal centers and, consequently, the catalytic mechanism and efficiency.
Multi-functional Ligands: Incorporating functional groups into the ligand backbone that can participate in the catalytic cycle, for example, by acting as proton relays or substrate binding sites.
Heterometallic Systems: While the focus is on this compound, replacing one of the ruthenium centers in a dinuclear or multinuclear complex with a different metal could lead to synergistic effects. Combining the redox properties of ruthenium with another transition metal could open up new reaction pathways or enhance the efficiency of existing ones.
The development of new synthetic methodologies, such as "click chemistry," can facilitate the creation of a diverse library of NNN-tridentate ligands for ruthenium complexes, enabling rapid screening for catalytic activity in various transformations. rsc.org
Advancements in In Situ Characterization Techniques for Elucidating Transient Species
A significant challenge in catalysis research is understanding the precise mechanism of a reaction, which involves identifying short-lived, transient intermediates. rsc.orgresearchgate.net The study of catalysts under working (in situ or operando) conditions is crucial for identifying the true active species and understanding deactivation pathways. eolss.net Future progress in this compound chemistry will be closely linked to advancements in characterization techniques that can probe the catalyst "in action." eolss.netresearchgate.net
Key techniques and future directions include:
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy and time-resolved X-ray absorption spectroscopy (XAS) can provide snapshots of the catalyst's electronic and geometric structure on very short timescales (femtoseconds to milliseconds), allowing for the direct observation of reaction intermediates. researchgate.netdntb.gov.ua
In Situ X-ray and Spectroscopic Methods: The use of synchrotron-based techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) under reaction conditions can reveal information about the oxidation state and coordination environment of the ruthenium center during catalysis. rsc.org Combining these with in situ Raman, UV-vis, and NMR spectroscopy provides a more complete picture of the catalytic cycle. rsc.orgresearchgate.net
Computational Integration: Combining in situ experimental data with high-level computational modeling is a powerful approach to validate proposed mechanisms and gain deeper insight into the electronic structure of transient species. researchgate.net
Overcoming challenges such as low concentrations of intermediates, sample damage from high-energy radiation, and the complexity of data interpretation will be critical for advancing the mechanistic understanding of this compound catalysts. eolss.netdntb.gov.ua
| Technique | Information Provided | Future Advancement/Challenge |
|---|---|---|
| In Situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances of the Ru center | Improving time resolution to capture fast kinetics; data analysis for complex mixtures |
| In Situ Raman/IR Spectroscopy | Vibrational modes of ligands and metal-ligand bonds; identification of surface species | Enhancing sensitivity to detect low-concentration intermediates; application under high pressure/temperature |
| Transient Absorption Spectroscopy | Electronic structure and dynamics of excited states and intermediates | Deconvoluting complex spectra with overlapping signals |
| Combined DFT and In Situ Studies | Correlation of experimental data with theoretical models of reaction pathways | Developing more accurate and computationally efficient theoretical models |
Expanding the Scope of Catalytic Transformations Beyond Water Oxidation
While water oxidation has been a major focus, the rich electrochemical and photophysical properties of ruthenium polypyridyl complexes suggest that this compound systems could be applied to a much broader range of catalytic transformations. rsc.orgmdpi.com Future research will aim to move beyond this single application and explore their potential in organic synthesis and other redox processes.
Potential new applications include:
Hydride Transfer Reactions: Ruthenium(II) polypyridyl complexes have been shown to catalyze the transfer of hydrides, a fundamental process in many organic reactions and relevant to redox biology. frontiersin.org
Asymmetric Catalysis: By designing chiral Bbpp ligands, it may be possible to develop catalysts for asymmetric transformations, such as asymmetric hydrogenation or C-H activation, producing enantiomerically pure products which are highly valuable in the pharmaceutical industry. researchgate.net
CO₂ Reduction: The global challenge of carbon dioxide emissions has spurred research into catalysts that can convert CO₂ into valuable fuels and chemicals. The principles learned from water oxidation could be applied to the rational design of this compound catalysts for the multi-electron reduction of CO₂. nih.gov
Photoredox Catalysis: Ruthenium polypyridyl complexes are well-known photosensitizers. nih.gov this compound complexes could be designed to absorb visible light and initiate organic transformations through photoinduced electron transfer, offering green and sustainable synthetic routes.
Exploring these new frontiers will require a fundamental understanding of the structure-activity relationships and reaction mechanisms in different chemical environments.
Bridging Homogeneous and Heterogeneous Catalysis through Advanced Immobilization Strategies for this compound
A major drawback of homogeneous catalysts like molecular this compound is the difficulty in separating them from the reaction products, which hinders their recovery and reuse. rsc.orgdeutscher-apotheker-verlag.de Bridging the gap between homogeneous catalysis (high selectivity and activity) and heterogeneous catalysis (easy separation and stability) is a critical area of research. researchgate.net Advanced immobilization strategies are key to achieving this goal.
Future research will focus on:
Covalent Anchoring: Tethering the this compound complex to solid supports like silica (B1680970), polymers, or carbon materials through covalent bonds. rsc.org The challenge lies in ensuring that the immobilization process does not negatively impact the catalyst's activity and that the linker is stable under reaction conditions.
Encapsulation: Trapping the this compound catalyst within the pores of materials like Metal-Organic Frameworks (MOFs) or zeolites. researchgate.net This physical confinement can prevent catalyst leaching and suppress deactivation pathways like dimerization, potentially enhancing stability and lifetime. researchgate.netrsc.org
Supported Liquid-Phase Catalysis (SLPC): Immobilizing the catalyst by dissolving it in a non-volatile liquid phase (e.g., a polymer or ionic liquid) that is adsorbed onto a porous solid support. nsf.gov This approach can maintain a "homogeneous-like" environment for the catalyst while rendering it heterogeneous for practical purposes.
These strategies aim to create robust, recyclable catalysts that combine the precision of molecular design with the practical advantages of solid-phase systems, making this compound chemistry more applicable to industrial processes. researchgate.net
Q & A
Basic Research Questions
Q. How should I formulate a focused research question for studying Bbpp-Ru's synthesis or properties?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question . Avoid yes/no questions; instead, focus on open-ended inquiries that require analytical depth, such as, "How do varying reaction conditions influence this compound’s catalytic efficiency?" . Align your question with gaps identified in literature reviews (e.g., unexplored reaction pathways or spectroscopic characterization challenges) .
Q. What are best practices for designing experiments involving this compound?
- Methodological Answer :
- Robust Design : Prioritize reproducibility by detailing materials, protocols, and controls (e.g., temperature, solvent purity, catalyst loading). Reference standard procedures from organic chemistry literature .
- Data Collection : Use triplicate measurements for quantitative results (e.g., yield calculations, kinetic data). For spectroscopic data (e.g., NMR, IR), include baseline corrections and calibration steps .
- Documentation : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry: limit main text to 5 key compounds, with additional data in supplementary files .
Q. How do I conduct a comprehensive literature review for this compound-related studies?
- Methodological Answer :
- Keyword Strategy : Combine terms like "this compound synthesis", "coordination chemistry", and "spectroscopic characterization" with Boolean operators (AND/OR) to refine database searches .
- Source Evaluation : Exclude non-peer-reviewed platforms (e.g., ) and prioritize high-impact journals. Track citations of seminal papers to identify recent advancements .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported catalytic activity across studies?
- Methodological Answer :
- Systematic Comparison : Tabulate variables from conflicting studies (Table 1).
| Study | Reaction Conditions (Temp, Solvent) | Catalyst Loading | Yield (%) | Purity Analysis Method |
|---|---|---|---|---|
| A | 80°C, DMF | 2 mol% | 78 | HPLC |
| B | 25°C, Ethanol | 5 mol% | 65 | GC-MS |
- Root-Cause Analysis : Test hypotheses (e.g., solvent polarity effects, side reactions) via controlled experiments. Use statistical tools (e.g., ANOVA) to validate significance .
Q. What advanced techniques are recommended for analyzing this compound’s structural stability under extreme conditions?
- Methodological Answer :
- In Situ Characterization : Employ techniques like X-ray absorption spectroscopy (XAS) or variable-temperature NMR to monitor structural changes during reactions .
- Computational Modeling : Pair experimental data with DFT calculations to predict degradation pathways or ligand-substrate interactions .
Q. How should I address ethical considerations in publishing this compound’s toxicity data?
- Methodological Answer :
- Data Transparency : Disclose all raw data (e.g., LD50 values, cell viability assays) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Framing : Discuss implications for lab safety and environmental impact, avoiding sensationalism. Cite institutional guidelines for hazardous material handling .
Methodological Frameworks for Research Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
